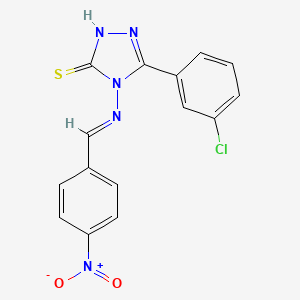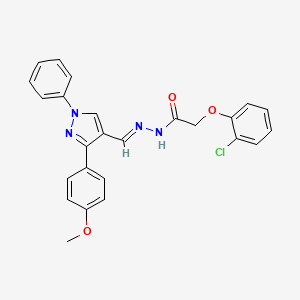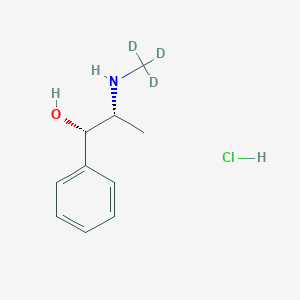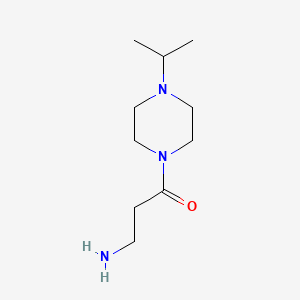
6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It features a nicotinaldehyde core substituted with a 5-fluoro-2-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applicable.
Analyse Chemischer Reaktionen
Types of Reactions
6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 6-(5-Fluoro-2-methoxyphenyl)nicotinic acid.
Reduction: 6-(5-Fluoro-2-methoxyphenyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine and methoxy groups may also influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Fluoro-2-methoxyphenyl)nicotinaldehyde
- 2-Fluoro-5-(4-methoxyphenyl)nicotinaldehyde
- 6-(Fluoromethyl)nicotinaldehyde
Uniqueness
6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C13H10FNO2 |
|---|---|
Molekulargewicht |
231.22 g/mol |
IUPAC-Name |
6-(5-fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10FNO2/c1-17-13-5-3-10(14)6-11(13)12-4-2-9(8-16)7-15-12/h2-8H,1H3 |
InChI-Schlüssel |
VPAHLIRLUDHRNY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)F)C2=NC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B15087751.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylbenzamide](/img/structure/B15087761.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15087767.png)




![1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B15087812.png)

